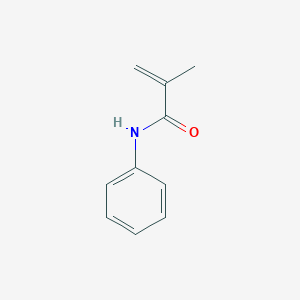

N-Phenylmethacrylamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32640. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Acrylamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-N-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8(2)10(12)11-9-6-4-3-5-7-9/h3-7H,1H2,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSVVICYGLOZHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28407-82-1 | |

| Record name | 2-Propenamide, 2-methyl-N-phenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28407-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20167063 | |

| Record name | N-Phenylmethacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1611-83-2 | |

| Record name | N-Phenylmethacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1611-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylmethacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001611832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenylmethacrylamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenylmethacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylmethacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYLMETHACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH28ZYL2G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Phenylmethacrylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of N-Phenylmethacrylamide, a versatile monomer with growing interest in the fields of polymer chemistry and biomaterials. This document details established synthetic protocols, thorough characterization data, and explores its relevance in the development of advanced drug delivery systems.

Synthesis of this compound

This compound is primarily synthesized through the acylation of aniline with a methacryloyl derivative. The two most common methods employ either methacryloyl chloride or methacrylic anhydride as the acylating agent. Both methods are effective, with the choice often depending on the availability of reagents and desired reaction conditions.

Synthesis via Methacryloyl Chloride

This method involves the reaction of aniline with methacryloyl chloride in the presence of a base, typically triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is usually carried out in an anhydrous solvent such as dichloromethane (DCM) or ethyl acetate at a controlled temperature.

Experimental Protocol:

A general procedure for the synthesis of this compound involves dissolving aniline and triethylamine in anhydrous DCM under a nitrogen atmosphere and cooling the mixture to 0°C.[1] Methacryloyl chloride is then added dropwise to the stirred solution.[1] The reaction is typically allowed to proceed for several hours at room temperature.[1] Following the reaction, the mixture is quenched with water and the organic layer is separated.[1] The organic phase is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[1] The crude product is then purified, commonly by recrystallization, to yield this compound.[1]

Synthesis via Methacrylic Anhydride

An alternative route utilizes methacrylic anhydride as the acylating agent. This method can be advantageous as it avoids the formation of corrosive hydrochloric acid. Some protocols employ a catalyst, such as a proton-exchanged montmorillonite clay ("Maghnite H+"), to facilitate the reaction, offering a more environmentally friendly approach by avoiding toxic reagents like methacryloyl chloride and triethylamine.[2]

Experimental Protocol:

In a typical procedure using methacrylic anhydride, aniline is reacted with methacrylic anhydride.[2] One environmentally friendly approach involves carrying out the reaction at room temperature in the absence of a solvent, using "Maghnite H+" as a catalyst.[2] The reaction mixture is stirred for a specified period, after which the solid product is recovered. This method has been reported to yield high conversion and selectivity.[2]

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO | [3] |

| Molecular Weight | 161.20 g/mol | [3] |

| Appearance | White to light yellow crystalline solid | [4] |

| Melting Point | 114-115 °C (recrystallized from acetonitrile) | [5] |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.13 - 7.45 (m, 5H) |

| Vinyl Protons | 5.51 (dd), 6.07 (dd), 6.36 (dd) |

| Methyl Protons | 1.77 (s, 3H) |

| Amide Proton | ~7.7 (br s, 1H) |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) |

| Carbonyl Carbon | ~165.7 |

| Aromatic Carbons | 127.3, 127.4, 127.6, 128.5, 129.6, 143.4 |

| Vinyl Carbons | ~120, ~141 |

| Methyl Carbon | ~18 |

(Note: Exact chemical shifts can vary slightly depending on the solvent and instrument.)

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies confirm the presence of the amide and phenyl groups.

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | ~3300 |

| C=O Stretch (Amide I) | ~1660 |

| N-H Bend (Amide II) | ~1540 |

| C=C Stretch (Aromatic) | ~1600, 1490 |

| C=C Stretch (Vinyl) | ~1620 |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ is expected at an m/z ratio corresponding to its molecular weight (161.20 g/mol ).

Applications in Drug Development and Biomaterials

While this compound itself is not typically a therapeutic agent, its polymers and copolymers are of significant interest in the field of drug delivery and biomaterials.[6][7][8] The phenyl group provides hydrophobicity, while the amide group can participate in hydrogen bonding. These properties allow for the tuning of polymer characteristics for specific applications.

Polymers derived from this compound can be formulated into nanoparticles, hydrogels, or other matrices to encapsulate and control the release of therapeutic agents.[6][8] The ability to copolymerize this compound with other monomers, such as N-isopropylacrylamide (NIPAAm), allows for the creation of "smart" biomaterials that respond to environmental stimuli like temperature and pH, enabling targeted drug delivery.[9]

Logical Relationship in Drug Delivery Application

Caption: Role of this compound in drug delivery applications.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C10H11NO | CID 74164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. mdpi.com [mdpi.com]

- 9. pNIPAm-Based pH and Thermoresponsive Copolymer Hydrogel for Hydrophobic and Hydrophilic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of N-Phenylmethacrylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Phenylmethacrylamide. It includes quantitative data, detailed experimental protocols for its synthesis and purification, and visual representations of key workflows to support research and development activities.

Core Physicochemical Properties

This compound is a solid, white to light yellow crystalline powder.[1][2] Its chemical structure consists of a methacrylamide group attached to a phenyl group.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO | [3][4] |

| Molecular Weight | 161.20 g/mol | [3][4] |

| Melting Point | 82-85°C | [3] |

| Boiling Point | 319.4 ± 15.0 °C (Predicted) | [2][3] |

| Density | 1.071 ± 0.06 g/cm³ (Predicted) | [2][3] |

| pKa | 13.76 ± 0.70 (Predicted) | [2][3] |

| Solubility | Soluble in Methanol | [2][3] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for obtaining high-purity material for research and development.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of aniline with methacryloyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[5]

Materials:

-

Aniline

-

Methacryloyl chloride

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Deionized water

-

Saturated brine solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a 100 mL Schlenk tube maintained under a nitrogen atmosphere, dissolve aniline (21 mmol) and triethylamine (42 mmol, 2 equivalents) in anhydrous DCM (50 mL).[5]

-

Cool the mixture to 0°C using an ice bath.[5]

-

Slowly add methacryloyl chloride (23 mmol, 1.1 equivalents) to the stirred solution under nitrogen.[5]

-

Allow the reaction mixture to stir at room temperature for 12 hours.[5]

-

Quench the reaction by adding 10 mL of deionized water.[5]

-

Extract the aqueous layer with DCM (3 x 50 mL).[5]

-

Combine the organic layers and wash with saturated brine (3 x 50 mL).[5]

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate it in vacuo.[5]

-

The resulting crude product is then purified.[5]

Purification of this compound

Purification of the crude this compound can be effectively achieved through recrystallization.[5]

Materials:

-

Crude this compound

-

Appropriate solvent system (e.g., ethanol/water, acetone/water, or ethyl acetate/hexanes)[6]

Procedure:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Flash column chromatography is an alternative method for purification, particularly for removing impurities with similar solubility profiles.[5][6]

Visualized Experimental Workflows

Synthesis Workflow of this compound

Caption: A flowchart illustrating the synthesis of this compound.

Purification Workflow by Recrystallization

Caption: A diagram showing the steps for purification via recrystallization.

Potential Applications and Biological Context

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its derivatives and polymers are of interest in biomedical applications. Polyacrylamide-based materials are known for their use as biomaterials, including in coatings and for cell growth and differentiation studies.[1][7] The phenyl group in this compound provides a site for further functionalization, allowing for the tuning of properties such as hydrophobicity and potential biological interactions.[8] The ability of this compound to undergo polymerization makes it a valuable monomer for creating polymers with specific characteristics for applications in drug delivery and tissue engineering.[1] Further research is needed to elucidate the specific biological interactions and potential signaling pathway modulation by this compound and its polymeric forms.

References

- 1. CAS 2210-24-4: N-Phenylacrylamide | CymitQuimica [cymitquimica.com]

- 2. This compound | 1611-83-2 [chemicalbook.com]

- 3. This compound CAS#: 1611-83-2 [amp.chemicalbook.com]

- 4. This compound | C10H11NO | CID 74164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Water-soluble Acrylamide Monomers | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Properties of N-Phenylmethacrylamide Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermal properties of the N-Phenylmethacrylamide monomer. Understanding these properties is crucial for researchers and professionals involved in polymerization processes, material science, and drug development, as thermal behavior dictates storage conditions, reaction parameters, and the ultimate stability of resulting polymers.

Core Thermal Properties

The thermal characteristics of a monomer are fundamental to its handling, reactivity, and application. Key thermal properties include the melting point, boiling point, and decomposition temperature. While a glass transition temperature (Tg) is a critical parameter for amorphous or semi-crystalline polymers, it is not typically determined for a crystalline monomer in its solid state.

Data Presentation

| Thermal Property | Value | Notes |

| Melting Point | 84-85 °C | Experimentally determined. |

| Boiling Point | 319.4 ± 15.0 °C | Predicted value. |

| Thermal Decomposition | Data not available | Specific decomposition temperature for the monomer is not readily found in the literature. Thermal analysis would be required for determination. |

| Glass Transition (Monomer) | Not Applicable | Glass transition is a property of the amorphous or semi-crystalline polymer, not the crystalline monomer. |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of thermal properties. The following are generalized experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) that can be applied to the this compound monomer.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound monomer.

Methodology:

-

Sample Preparation: Accurately weigh approximately 2-5 mg of this compound monomer into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

-

Thermal Program:

-

Equilibration: Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Heating Scan: Heat the sample at a controlled, linear rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 120 °C).

-

Cooling Scan (Optional): Cool the sample back to the starting temperature at a controlled rate to observe crystallization behavior.

-

Second Heating Scan (Optional): A second heating scan can be performed to check for any changes in the material's thermal behavior after the initial melt and recrystallization.

-

-

Data Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic melting peak on the DSC thermogram. The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔHfus).

Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and characterize the mass loss of this compound monomer as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound monomer into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan into the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air), depending on the desired experimental conditions, at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program:

-

Equilibration: Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heating Scan: Heat the sample at a constant rate (e.g., 10 °C/min or 20 °C/min) to a high temperature, ensuring complete decomposition (e.g., 600 °C).

-

-

Data Analysis: The TGA thermogram plots the percentage of mass loss versus temperature. The onset of decomposition is determined from the temperature at which a significant mass loss begins. The derivative of the mass loss curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the thermal analysis of this compound monomer.

Caption: Workflow for DSC Analysis of this compound Monomer.

Caption: Workflow for TGA Analysis of this compound Monomer.

Solubility of N-Phenylmethacrylamide: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of N-Phenylmethacrylamide.

Introduction

This compound is a monomer utilized in the synthesis of various polymers with applications in fields such as biomedical materials and coatings. An understanding of its solubility in different solvents is critical for its effective handling, reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the known solubility profile of this compound, detailed experimental protocols for solubility determination, and a logical workflow for assessing its solubility.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature to form a saturated solution. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. The molecular structure of this compound, which includes a polar amide group and a nonpolar phenyl ring, results in a nuanced solubility profile across various organic solvents.

Data Presentation: Solubility of this compound and a Related Compound

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Methanol | Soluble[1][2] |

| Ethanol | Soluble |

| Acetone | Soluble |

| Dichloromethane (DCM) | Soluble[3] |

| Tetrahydrofuran (THF) | Soluble[3] |

| Water | Limited to Insoluble |

Table 2: Quantitative Solubility of N-Phenylacrylamide (CAS: 2210-24-4)

| Solvent | Solubility (mg/mL) | Molar Concentration (M) |

| Dimethyl Sulfoxide (DMSO) | 55[4] | 0.374[4] |

Note: The data for N-Phenylacrylamide is provided as a reference due to its structural similarity to this compound. Sonication is recommended to achieve this solubility in DMSO.[4]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for this compound in specific solvent systems, the following experimental protocols are recommended.

Gravimetric Method for Solubility Determination

This method directly measures the mass of the dissolved solute in a known mass or volume of a saturated solution.

Objective: To determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with tight-sealing caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 2 mL) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound to slowly evaporate the solvent.

-

Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final mass of the dish with the dried solute.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

UV-Visible Spectrophotometry Method for Solubility Determination

This method is suitable for compounds that absorb ultraviolet or visible light and relies on the Beer-Lambert law, which relates absorbance to concentration.

Objective: To determine the solubility of this compound in a specific solvent at a given temperature using UV-Vis spectroscopy.

Materials:

-

This compound (solid)

-

Solvent of interest (must be transparent in the UV-Vis range of interest)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin.

-

-

Preparation and Equilibration of a Saturated Solution:

-

Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution of this compound and allow it to equilibrate.

-

-

Sample Collection, Filtration, and Dilution:

-

Follow step 3 from the Gravimetric Method to collect a filtered sample of the saturated solution.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Absorbance Measurement and Concentration Determination:

-

Measure the absorbance of the diluted solution at λmax using the UV-Vis spectrophotometer.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units.

-

Mandatory Visualization: Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While quantitative data is sparse, the qualitative information and detailed experimental protocols herein offer a robust framework for researchers and professionals in drug development to accurately determine its solubility in various solvents. The provided workflow diagram serves as a practical guide for implementing these experimental procedures. Accurate solubility data is paramount for the successful application of this compound in synthesis, purification, and formulation, ensuring reproducibility and efficiency in research and development processes.

References

Unveiling the Solid-State Architecture of N-Phenylmethacrylamide: A Technical Guide

For Immediate Release

Presents a comprehensive technical guide on the crystal structure analysis of N-Phenylmethacrylamide, offering valuable insights for researchers, scientists, and professionals in drug development. This guide details the crystallographic parameters, experimental procedures, and molecular geometry of the compound, providing a foundational resource for understanding its solid-state behavior.

This compound, a versatile monomer in polymer chemistry, has garnered significant interest due to its role in the synthesis of functional polymers with applications in biomedicine and materials science. Understanding its three-dimensional structure is paramount for predicting its reactivity, polymerization behavior, and the properties of the resulting materials. This whitepaper provides an in-depth analysis of the crystal structure of this compound, based on single-crystal X-ray diffraction studies.

Crystallographic Data Summary

The crystal structure of this compound has been determined and the data has been deposited in the Cambridge Structural Database (CSD) under the deposition number 131838.[1] The compound is known to exist in at least two polymorphic forms, referred to as dimorphs. The crystallographic data presented here corresponds to the initially characterized form.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₁₀H₁₁NO |

| Formula Weight | 161.20 |

| Temperature | 293(2) K |

| Wavelength | 1.54184 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.345(2) Å |

| b | 9.855(2) Å |

| c | 9.098(2) Å |

| α | 90° |

| β | 109.99(1)° |

| γ | 90° |

| Volume | 871.1(3) ų |

| Z | 4 |

| Density (calculated) | 1.229 Mg/m³ |

| Absorption Coefficient | 0.655 mm⁻¹ |

| F(000) | 344 |

| Data Collection | |

| Diffractometer | Rigaku AFC7S |

| Radiation Source | Cu Kα |

| Theta range for data collection | 5.37 to 67.03° |

| Index ranges | -12 ≤ h ≤ 11, 0 ≤ k ≤ 11, 0 ≤ l ≤ 10 |

| Reflections collected | 1641 |

| Independent reflections | 1538 [R(int) = 0.026] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1538 / 0 / 109 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.041, wR2 = 0.116 |

| R indices (all data) | R1 = 0.052, wR2 = 0.124 |

| Largest diff. peak and hole | 0.13 and -0.12 e.Å⁻³ |

Experimental Protocols

Synthesis of this compound

This compound was synthesized by the reaction of methacryloyl chloride with aniline in the presence of a base, such as triethylamine or sodium hydroxide, in an appropriate solvent like diethyl ether or dichloromethane. The general procedure involves the slow addition of methacryloyl chloride to a cooled solution of aniline and the base. After the addition is complete, the reaction mixture is stirred at room temperature to ensure complete reaction. The resulting product is then isolated by filtration and purified by recrystallization from a suitable solvent, such as aqueous ethanol or a hexane-ethyl acetate mixture, to yield crystalline this compound.

Single Crystal Growth

Single crystals of this compound suitable for X-ray diffraction analysis were obtained by slow evaporation of a solution of the purified compound in a suitable solvent system. A common method involves dissolving the synthesized this compound in a solvent such as ethanol or an ethyl acetate/hexane mixture at a slightly elevated temperature, followed by slow cooling and evaporation of the solvent at room temperature over several days.

X-ray Data Collection and Structure Determination

A single crystal of suitable size and quality was mounted on a goniometer head. X-ray diffraction data were collected at room temperature using a four-circle diffractometer equipped with a graphite-monochromated Cu Kα radiation source. The crystal structure was solved by direct methods and refined by full-matrix least-squares procedures on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located from a difference Fourier map and refined isotropically.

Molecular and Crystal Structure

The molecular structure of this compound consists of a phenyl ring and a methacrylamide group. The amide linkage connects these two moieties. The crystal packing is characterized by intermolecular hydrogen bonds between the amide groups of adjacent molecules. Specifically, the N-H group of one molecule forms a hydrogen bond with the carbonyl oxygen atom (C=O) of a neighboring molecule, creating chains of molecules within the crystal lattice. These hydrogen-bonded chains are further packed together through van der Waals interactions.

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length |

| O(1) | C(8) | 1.234(2) |

| N(1) | C(8) | 1.341(2) |

| N(1) | C(1) | 1.424(2) |

| C(8) | C(9) | 1.492(3) |

| C(9) | C(10) | 1.321(3) |

| C(9) | C(11) | 1.494(3) |

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle |

| C(8) | N(1) | C(1) | 127.3(2) |

| O(1) | C(8) | N(1) | 123.1(2) |

| O(1) | C(8) | C(9) | 121.2(2) |

| N(1) | C(8) | C(9) | 115.7(2) |

| C(10) | C(9) | C(8) | 117.8(2) |

| C(10) | C(9) | C(11) | 119.8(2) |

| C(8) | C(9) | C(11) | 122.4(2) |

Visualizations

References

N-Phenylmethacrylamide (CAS 1611-83-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylmethacrylamide is a vinyl monomer that has garnered interest in the field of polymer chemistry and materials science. Its structure, featuring a phenyl group attached to the amide nitrogen, imparts unique properties to its corresponding polymer, poly(this compound). These properties, including thermal stability and hydrophobicity, make it a candidate for various applications, ranging from advanced polymer materials to biomedical uses, particularly in the realm of drug delivery. This technical guide provides an in-depth overview of this compound, covering its physicochemical properties, synthesis, polymerization, and potential applications, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis and polymerization. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1611-83-2 | [1] |

| Molecular Formula | C₁₀H₁₁NO | [2] |

| Molecular Weight | 161.20 g/mol | [2] |

| Melting Point | 84-85 °C | [1] |

| Boiling Point | 319.4 ± 15.0 °C (Predicted) | [1] |

| Density | 1.071 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | White to light yellow to light orange powder/crystal | |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [3] |

Synthesis of this compound

This compound can be synthesized through several methods. A common approach involves the reaction of an amine with a methacrylic acid derivative.

Experimental Protocol: Synthesis from Aniline and Methacrylic Anhydride

This method utilizes a green catalyst, "Maghnite H+", a proton-exchanged montmorillonite clay, providing an environmentally friendly alternative to traditional methods that use toxic reactants like methacryloyl chloride and triethylamine.[4]

Materials:

-

Aniline

-

Methacrylic anhydride

-

"Maghnite H+" catalyst

-

Solvent (optional, the reaction can be carried out in bulk)

Procedure:

-

In a reaction vessel, combine aniline and methacrylic anhydride.

-

Add a catalytic amount of "Maghnite H+".

-

Stir the reaction mixture at room temperature for 2 hours.

-

The reaction proceeds in bulk (without solvent).

-

Upon completion, the product can be purified by recrystallization.

This green synthesis route has been reported to yield this compound with 85% conversion and 100% selectivity.[4]

Polymerization of this compound

This compound can be polymerized through free-radical polymerization to yield poly(this compound). It can also be copolymerized with other monomers to tailor the properties of the resulting polymer.

Experimental Protocol: Free-Radical Solution Polymerization

This protocol describes a general procedure for the free-radical solution polymerization of this compound.[4]

Materials:

-

This compound (monomer)

-

Benzoyl peroxide (initiator)

-

N,N-Dimethylformamide (solvent)

Procedure:

-

Dissolve this compound and benzoyl peroxide in N,N-dimethylformamide in a reaction vessel.

-

Purge the solution with an inert gas (e.g., nitrogen) to remove oxygen, which can inhibit polymerization.

-

Heat the reaction mixture to 70°C while stirring.

-

Allow the polymerization to proceed for the desired time.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

-

Filter and dry the resulting poly(this compound).

Copolymerization and Reactivity Ratios

This compound can be copolymerized with various monomers to modify the properties of the resulting polymer. The reactivity ratios (r₁ and r₂) indicate the preference of a growing polymer chain to add a monomer of its own kind versus the comonomer.

| Comonomer (M₂) | r₁ (this compound) | r₂ | Polymerization System | Reference |

| Methyl Methacrylate | 0.03 | 0.593 | Free radical, DMSO, Benzoyl Peroxide | [5] |

| Ethyl Methacrylate | - | - | Free radical, N,N-dimethylformamide, Benzoyl Peroxide | [4] |

Properties and Applications of Poly(this compound)

Poly(this compound) is a hydrophobic polymer with high thermal stability. Unlike thermoresponsive polymers such as poly(N-isopropylacrylamide), poly(this compound) is not expected to exhibit a Lower Critical Solution Temperature (LCST) in water due to the bulky and hydrophobic phenyl group.[5]

Applications in Drug Delivery

N-substituted acrylamide-based polymers are a versatile class of materials for biomedical applications, including drug delivery.[6][7] The ability to tailor the polymer's properties by copolymerization makes them attractive for creating "smart" materials that can respond to specific stimuli.[8]

Polymers based on acrylamides can be formulated into nanoparticles or hydrogels for the controlled release of therapeutic agents.[9][10] For instance, nanoparticles can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, offering a passive targeting strategy.[9] Hydrogels can serve as depots for sustained drug release.[11]

While specific drug delivery systems based solely on poly(this compound) are not extensively documented, its hydrophobic nature could be exploited for the encapsulation of hydrophobic drugs. Copolymerization with hydrophilic monomers could lead to amphiphilic block copolymers that self-assemble into micelles for drug delivery.

Safety and Toxicology

Detailed toxicological data for this compound monomer is limited. However, it is important to handle it with care, as with all chemical reagents. For the related compound N-phenylacrylamide (CAS 2210-24-4), GHS hazard statements indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[12]

The biocompatibility of the corresponding polymer, poly(this compound), would need to be thoroughly evaluated for any biomedical applications. Studies on other polyacrylamides have shown that biocompatibility can be influenced by factors such as residual monomer content and the choice of surfactants used during polymerization.[13] For instance, in vitro cytotoxicity tests on NIPAAm-based hydrogels have shown minimal cytotoxic effects on fibroblast cells, suggesting their potential for subcutaneous applications.[14] Animal studies with intravitreal injections of poly(N-isopropylacrylamide) have also indicated a lack of retinal toxicity.[15][16] However, each specific polymer formulation requires its own rigorous safety assessment.

References

- 1. This compound CAS#: 1611-83-2 [amp.chemicalbook.com]

- 2. This compound | C10H11NO | CID 74164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 2210-24-4: N-Phenylacrylamide | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. researchgate.net [researchgate.net]

- 9. Polyacrylamide nanoparticles as a delivery system in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. N-Phenylacrylamide | C9H9NO | CID 221792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Improving the Biocompatibility of Thermo-Sensitive Poly(N-Isopropyl Acrylamide) Nanoparticles for Drug Delivery | NIST [nist.gov]

- 14. Degradation, cytotoxicity and biocompatibility of NIPAAm-based thermosensitive, injectable and bioresorbable polymer hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ocular Biocompatibility of Poly-N-Isopropylacrylamide (pNIPAM) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

An In-depth Technical Guide to N-Phenylmethacrylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of N-Phenylmethacrylamide, a key monomer in polymer science and a potential building block in medicinal chemistry. This document outlines its core quantitative data, detailed experimental protocols for its characterization, and a logical workflow for its analysis.

Core Physicochemical Data

This compound is an organic compound with the chemical formula C10H11NO.[1][2][3] Its molecular structure consists of a phenyl group attached to the nitrogen of a methacrylamide functional group. The quantitative properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 161.20 g/mol | [1][2][3] |

| Molecular Formula | C10H11NO | [1][2][3] |

| Melting Point | 84-85°C | [4] |

| Boiling Point | 319.4±15.0 °C (Predicted) | [4] |

| Density | 1.071±0.06 g/cm3 (Predicted) | [4] |

| CAS Number | 1611-83-2 | [1] |

Experimental Protocols for Characterization

The following are representative experimental protocols for the structural elucidation and purity assessment of this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Proton (¹H) NMR Spectroscopy:

-

Objective: To determine the number and environment of protons in the molecule.

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Typical spectral parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Expected Signals: Resonances corresponding to the aromatic protons of the phenyl group, the vinyl protons of the methacrylamide group, and the methyl protons.

-

-

Carbon-13 (¹³C) NMR Spectroscopy:

-

Objective: To identify the number of unique carbon atoms and their chemical environments.

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (20-50 mg).

-

Instrumentation: A 100 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Expected Signals: Peaks corresponding to the carbonyl carbon, aromatic carbons, vinyl carbons, and the methyl carbon.

-

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FT-IR spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Expected Absorption Bands: Characteristic peaks for N-H stretching, C=O (amide I) stretching, C=C stretching, and aromatic C-H bending.

2.3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, such as one utilizing Electron Impact (EI) or Electrospray Ionization (ESI).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for ESI-MS, or introduce it directly for EI-MS.

-

Data Acquisition: Acquire the mass spectrum, observing the molecular ion peak [M]⁺ or [M+H]⁺.

-

Expected Result: A molecular ion peak corresponding to the molecular weight of this compound (161.20 g/mol ).[1]

Logical Workflow for Compound Characterization

The following diagram illustrates a standard workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide on the Chemical Reactivity Profile of N-Phenylmethacrylamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylmethacrylamide (NPMA) is an α,β-unsaturated amide monomer that has garnered significant interest in polymer chemistry and materials science. Its unique chemical structure, featuring a reactive vinyl group, a stabilizing methyl group, and a phenyl-substituted amide moiety, imparts a distinct reactivity profile that makes it a versatile building block for a wide range of applications, including the development of advanced polymers, biomedical materials, and as a scaffold in drug discovery. This technical guide provides a comprehensive overview of the chemical reactivity of this compound, focusing on its synthesis, polymerization, and susceptibility to various chemical transformations. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this important monomer.

Core Chemical Reactivity

The reactivity of this compound is primarily dictated by the interplay of its three key functional components: the carbon-carbon double bond, the amide linkage, and the phenyl ring. These features allow NPMA to participate in a variety of chemical reactions, the most prominent of which are detailed below.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common being the acylation of aniline with methacryloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound via Acylation [1][2]

-

Materials: Aniline, methacryloyl chloride, triethylamine, dichloromethane (DCM), distilled water, saturated brine solution, anhydrous sodium sulfate.

-

Procedure:

-

In a 100 mL Schlenk tube under a nitrogen atmosphere, dissolve aniline (e.g., 6.0 mmol) and triethylamine (e.g., 1.1 equivalents) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methacryloyl chloride (e.g., 1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding distilled water (e.g., 10 mL).

-

Extract the aqueous layer with DCM (e.g., 3 x 50 mL).

-

Combine the organic layers and wash with saturated brine solution (e.g., 3 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to obtain this compound.

-

Another reported synthesis involves the reaction of aniline with 2-carbomethoxy-7-oxabicyclo(2,2,1)hept-5-ene in the presence of a sodium methylate solution.[3]

Workflow for the Acylation Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Polymerization Reactions

This compound readily undergoes free-radical polymerization to form poly(this compound). The polymerization can be initiated using thermal initiators, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[4][5] The polymerization process involves the standard steps of initiation, propagation, and termination.

Experimental Protocol: Free-Radical Polymerization of this compound [5]

-

Materials: this compound, benzoyl peroxide, N,N-dimethylformamide (DMF).

-

Procedure:

-

Dissolve this compound and benzoyl peroxide in DMF in a reaction vessel.

-

Purge the solution with an inert gas (e.g., nitrogen) to remove oxygen.

-

Heat the reaction mixture to a specified temperature (e.g., 70 °C) and maintain for a set period.

-

Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

-

Collect the polymer by filtration and dry under vacuum.

-

Free-Radical Polymerization Mechanism of this compound

Caption: Key stages of free-radical polymerization of NPMA.

This compound can also be copolymerized with other vinyl monomers to tailor the properties of the resulting polymer. A notable example is its copolymerization with methyl methacrylate (MMA).[5][6] The reactivity ratios for this copolymerization have been determined, providing insight into the copolymer composition.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Method | Reference |

| This compound | Methyl Methacrylate | 0.45 | 0.38 | Fineman-Ross | [7] |

| This compound | Methyl Methacrylate | 0.49 | 0.35 | Kelen-Tüdos | [7] |

Hydrolysis

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by water.

Base-Catalyzed Hydrolysis: In basic media, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate and the amine.

Hypothetical Hydrolysis Pathway of this compound

Caption: General hydrolysis pathways for this compound.

Reactions at the Double Bond

The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing nature of the adjacent carbonyl group, making it susceptible to nucleophilic attack (Michael addition).

Thiol Addition: Thiols, such as glutathione, can react with the double bond of acrylamides. This reaction is of particular interest in a biological context as it can lead to the covalent modification of cysteine residues in proteins. The reactivity of N-phenylacrylamides with glutathione has been studied, and it is influenced by substituents on the acrylamide moiety.

At present, specific experimental protocols and quantitative data for the reaction of this compound with common oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) are not well-documented in the literature. However, based on the chemistry of α,β-unsaturated amides, certain reactions can be anticipated:

-

Oxidation: Strong oxidizing agents are expected to cleave the double bond, potentially leading to the formation of benzoic acid and other degradation products.

-

Reduction: Reducing agents like sodium borohydride may selectively reduce the carbon-carbon double bond, yielding the corresponding saturated amide.

Thermal Stability

The thermal stability of poly(this compound) has been investigated. In a nitrogen atmosphere, the polymer exhibits a three-step degradation process, while in air, a four-step degradation is observed.[4] The initial thermal degradation temperature for the polymer is below 190°C.[4] Information on the thermal degradation of the this compound monomer is limited.

Conclusion

This compound possesses a rich and varied chemical reactivity profile, making it a valuable monomer for the synthesis of functional polymers and a useful tool in chemical and biological research. Its ability to undergo polymerization, hydrolysis, and addition reactions at the double bond allows for a wide range of chemical modifications and applications. While the core reactivity of this compound is well-understood, further research is needed to quantify its reactivity with various reagents, particularly oxidizing and reducing agents, and to fully elucidate the kinetics and mechanisms of its hydrolysis under different conditions. This in-depth guide provides a solid foundation for researchers and professionals working with this compound, enabling them to leverage its chemical properties for the development of new materials and technologies.

References

Methodological & Application

Application Notes and Protocols for N-Phenylmethacrylamide (NPMA) Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various techniques for the polymerization of N-Phenylmethacrylamide (NPMA), a versatile monomer with applications in drug delivery and smart materials. Detailed experimental protocols and comparative data are presented to guide researchers in selecting the most suitable polymerization strategy for their specific needs.

Introduction

This compound (NPMA) is an acrylic monomer featuring a phenyl group attached to the amide nitrogen. This structural feature imparts unique properties to the resulting polymer, poly(this compound) (PNPMA), including hydrophobicity, thermal stability, and potential for aromatic interactions. The ability to control the molecular weight, polydispersity, and architecture of PNPMA is crucial for its application in advanced drug delivery systems, responsive hydrogels, and other biomedical materials. This document outlines and compares several key polymerization techniques for NPMA: free radical polymerization, reversible addition-fragmentation chain-transfer (RAFT) polymerization, atom transfer radical polymerization (ATRP), and anionic polymerization.

Comparative Data of NPMA Polymerization Techniques

The following table summarizes typical experimental conditions and outcomes for the homopolymerization of this compound using various techniques. This data is compiled from literature sources and provides a basis for comparing the different methods.

| Polymerization Technique | Initiator/Catalyst | Solvent | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Đ) | Reference |

| Free Radical Polymerization | Benzoyl Peroxide (BPO) | N,N-Dimethylformamide (DMF) | 70 | 8 | >90 | Broad | >1.5 | [1] |

| Free Radical Polymerization | Azobisisobutyronitrile (AIBN) | Toluene | 60 | 24 | High | Broad | >1.5 | [2] |

| Anionic Polymerization | n-Butyllithium (n-BuLi) | Toluene | -78 | 2 | High | Controlled | 1.1 - 1.3 | [2] |

| Anionic Polymerization | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 | 2 | High | Controlled | 1.2 - 1.5 | [2] |

| RAFT Polymerization (Predicted) | AIBN / Trithiocarbonate CTA | 1,4-Dioxane | 70 | 4-24 | >90 | Controlled | <1.3 | Adapted from[3][4] |

| ATRP (Predicted) | Ethyl α-bromoisobutyrate / CuBr/PMDETA | Toluene | 90 | 6-24 | High | Controlled | <1.2 | Adapted from[5] |

Note: Data for RAFT and ATRP of NPMA are predicted based on successful polymerizations of structurally similar N-substituted acrylamides, as specific literature on NPMA homopolymerization using these controlled radical methods is limited. The provided values serve as a starting point for experimental design.

Experimental Protocols

Detailed methodologies for the key polymerization techniques are provided below.

Free Radical Solution Polymerization of NPMA

This protocol describes a standard method for synthesizing PNPMA with a broad molecular weight distribution.

Materials:

-

This compound (NPMA), recrystallized from a suitable solvent (e.g., ethanol/water mixture)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), recrystallized

-

Anhydrous N,N-Dimethylformamide (DMF) or Toluene

-

Nitrogen or Argon gas

-

Methanol or Diethyl Ether (for precipitation)

-

Schlenk flask or round-bottom flask with a condenser

-

Magnetic stirrer and hotplate

Procedure:

-

In a Schlenk flask, dissolve NPMA (e.g., 5 g, 31.0 mmol) in the chosen solvent (e.g., 50 mL of DMF).

-

Add the free radical initiator, for instance, AIBN (e.g., 0.051 g, 0.31 mmol, for a 100:1 monomer to initiator ratio).

-

Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes while stirring in an ice bath.

-

Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C for BPO in DMF or 60°C for AIBN in toluene) and stir for the intended reaction time (e.g., 8-24 hours).[1][2]

-

To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

-

Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as methanol or diethyl ether, while stirring vigorously.

-

Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove unreacted monomer and initiator residues.

-

Dry the resulting poly(this compound) in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.

Characterization:

-

Monomer Conversion: Can be determined by ¹H NMR spectroscopy by comparing the integral of the vinyl protons of the monomer with a stable internal standard or the polymer backbone protons.

-

Molecular Weight and Polydispersity (Đ): Determined by gel permeation chromatography (GPC) or size-exclusion chromatography (SEC) equipped with refractive index and/or light scattering detectors.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of NPMA

This protocol provides a method for synthesizing well-defined PNPMA with controlled molecular weight and a narrow polydispersity index. The procedure is adapted from established protocols for other N-substituted acrylamides.[3][4]

Materials:

-

This compound (NPMA), purified

-

RAFT agent (e.g., a trithiocarbonate such as 2-Cyano-2-propyl dodecyl trithiocarbonate)

-

Azo initiator (e.g., AIBN)

-

Anhydrous 1,4-Dioxane or DMF

-

Nitrogen or Argon gas

-

Degassed syringe

-

Schlenk flask

-

Magnetic stirrer and oil bath

Procedure:

-

In a Schlenk flask, dissolve NPMA and the RAFT agent in 1,4-dioxane. The ratio of [Monomer]:[RAFT Agent] will determine the target molecular weight.

-

Prepare a stock solution of the initiator (AIBN) in the same solvent.

-

Seal the Schlenk flask and deoxygenate the monomer/RAFT agent solution by performing at least three freeze-pump-thaw cycles or by bubbling with an inert gas for 30-60 minutes.

-

Using a degassed syringe, inject the required volume of the initiator stock solution into the reaction mixture. The typical ratio of [RAFT Agent]:[Initiator] is between 5:1 and 10:1.

-

Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified reaction time (e.g., 4-24 hours). Samples can be taken periodically via a degassed syringe to monitor monomer conversion and molecular weight evolution.

-

Terminate the polymerization by cooling the reaction to room temperature and exposing it to air.

-

Isolate the polymer by precipitation in a suitable non-solvent (e.g., cold diethyl ether or hexane).

-

Purify the polymer by reprecipitation or dialysis to remove unreacted components.

-

Dry the final polymer under vacuum.

Characterization:

-

Monomer Conversion: ¹H NMR spectroscopy.

-

Molecular Weight and Polydispersity (Đ): GPC/SEC analysis. A linear evolution of number-average molecular weight (Mn) with monomer conversion and low PDI values (typically < 1.3) are indicative of a controlled polymerization.

Visualizations

Polymerization Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the described polymerization techniques.

Caption: General workflow for free radical solution polymerization of NPMA.

Caption: Workflow for controlled RAFT polymerization of NPMA.

Signaling Pathways and Logical Relationships

In the context of polymerization, we can visualize the logical relationship between different polymerization techniques and the resulting polymer characteristics.

Caption: Logical relationships between polymerization techniques and polymer properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Versatile RAFT dispersion polymerization in cononsolvents for the synthesis of thermoresponsive nanogels with controlled composition, functionality and architecture - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Application Note: Free Radical Polymerization of N-Phenylmethacrylamide

Audience: Researchers, scientists, and drug development professionals.

Introduction N-Phenylmethacrylamide (NPMA) is a vinyl monomer that can be polymerized to form poly(this compound) (PNPMA), a polymer with a rigid backbone and potential applications in various fields, including biomaterials and specialty polymers. The presence of the phenyl ring allows for further functionalization.[1] This document provides a detailed protocol for the synthesis of PNPMA via conventional free radical polymerization using Azobisisobutyronitrile (AIBN) as a thermal initiator.

Chemical Reaction Pathway

The free radical polymerization of this compound proceeds through the classic three stages: initiation, propagation, and termination.

Caption: Reaction mechanism of free radical polymerization.

Experimental Protocol

This protocol details the synthesis of poly(this compound) in a common organic solvent, tetrahydrofuran (THF), using AIBN as the initiator.[2]

Materials and Equipment:

-

This compound (NPMA), monomer

-

Azobisisobutyronitrile (AIBN), initiator

-

Tetrahydrofuran (THF), anhydrous, solvent

-

Methanol, for precipitation

-

Round-bottom flask with a side arm

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Nitrogen or Argon gas supply with a bubbler

-

Schlenk line or equivalent inert atmosphere setup

-

Beaker and filtration funnel (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

Monomer and Initiator Setup:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 31.0 mmol).

-

Add the initiator, AIBN (e.g., 0.051 g, 0.31 mmol, representing 1 mol% with respect to the monomer).

-

Add anhydrous THF (e.g., 25 mL) to dissolve the solids. The concentration of the monomer is approximately 1.24 M.

-

-

Inert Atmosphere Purge:

-

Attach the condenser to the flask and connect the setup to a Schlenk line or a nitrogen/argon inlet and an oil bubbler outlet.

-

Purge the solution with the inert gas for 20-30 minutes by bubbling the gas through the solution via a long needle or glass tube to remove dissolved oxygen, which inhibits radical polymerization.[3]

-

-

Polymerization Reaction:

-

After purging, switch to a positive pressure of the inert gas (blanket).

-

Immerse the flask in a preheated oil bath or heating mantle set to 70°C.

-

Allow the reaction to proceed with vigorous stirring for a specified duration (e.g., 8-24 hours). The solution may become more viscous as the polymer forms.

-

-

Polymer Precipitation and Purification:

-

After the reaction time has elapsed, cool the flask to room temperature.

-

Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol (e.g., 250 mL), while stirring.

-

A white precipitate of poly(this compound) should form immediately.

-

Continue stirring for about 30 minutes to ensure complete precipitation.

-

-

Isolation and Drying:

-

Collect the precipitated polymer by vacuum filtration using a Büchner funnel.

-

Wash the polymer cake on the filter with fresh methanol several times to remove any unreacted monomer and initiator residues.

-

Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved (typically overnight).

-

Experimental Workflow Diagram

Caption: Workflow for PNPMA synthesis.

Data Presentation

The molecular weight and polydispersity of the resulting polymer are critical parameters that depend on the specific reaction conditions. These properties are typically determined by Gel Permeation Chromatography (GPC). The table below presents representative data for poly(methacrylamides) synthesized via conventional free radical polymerization.

Table 1: Representative Polymerization Conditions and Results

| Parameter | Condition 1 | Condition 2 |

| Monomer | This compound | This compound |

| Initiator | AIBN (1 mol%) | AIBN (0.5 mol%) |

| Solvent | THF | Toluene |

| Temperature | 70 °C | 70 °C |

| Time | 12 h | 24 h |

| Yield | > 85% | > 90% |

| Mn ( g/mol ) | 25,000 | 45,000 |

| Mw ( g/mol ) | 55,000 | 99,000 |

| PDI (Mw/Mn) | 2.20 | 2.20 |

Note: The values for Mn, Mw, and PDI are illustrative for a conventional free radical polymerization, which typically yields polymers with a broad molecular weight distribution (PDI > 1.5). Actual results will vary and should be confirmed by GPC analysis.

Characterization

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups in the polymer and the absence of the monomer's vinyl group.[2]

References

Application Notes and Protocols for Controlled Polymerization of N-Phenylmethacrylamide using RAFT

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for the synthesis of polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. This document provides detailed application notes and protocols for the controlled polymerization of N-Phenylmethacrylamide (NPMA) using RAFT. Poly(this compound) (PNPMA) is a stimuli-responsive polymer with potential applications in drug delivery, biomaterials, and nanotechnology. The protocols and data presented herein are designed to serve as a comprehensive guide for researchers aiming to synthesize well-defined PNPMA.

Principle of RAFT Polymerization

RAFT polymerization is a type of reversible deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with a high degree of control over their molecular characteristics. The control is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, which reversibly deactivates propagating polymer chains. This process minimizes termination reactions and allows for the sequential addition of monomers, leading to polymers with low dispersity (Đ). The general mechanism of RAFT polymerization is depicted below.

Caption: General mechanism of RAFT polymerization.

Experimental Protocols

Materials

-

Monomer: this compound (NPMA)

-

RAFT Agent (CTA): 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB). Dithiobenzoates and trithiocarbonates are generally effective for methacrylamide polymerization.[1]

-

Initiator: Azobisisobutyronitrile (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (V-501).

-

Solvent: 1,4-Dioxane, N,N-Dimethylformamide (DMF), or Toluene.

-

Inhibitor Remover: Basic alumina column.

-

Other: Schlenk flasks, rubber septa, syringes, nitrogen or argon gas, magnetic stir bars, oil bath.

Experimental Workflow

The following diagram illustrates the typical workflow for the RAFT polymerization of NPMA.

Caption: Experimental workflow for RAFT polymerization.

Detailed Protocol: RAFT Polymerization of this compound

This protocol provides a general procedure that can be adapted based on the desired molecular weight and specific experimental setup.

-

Monomer Purification: Pass this compound through a basic alumina column to remove the inhibitor.

-

Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired amounts of this compound, the RAFT agent (e.g., CPDTC), and the initiator (e.g., AIBN).

-

Solvent Addition: Add the appropriate volume of anhydrous solvent (e.g., 1,4-dioxane) to the Schlenk flask. The monomer concentration is typically in the range of 10-50% (w/v).

-

Degassing: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, backfill the flask with an inert gas such as nitrogen or argon.

-

Polymerization: Place the Schlenk flask in a preheated oil bath set to the desired reaction temperature (typically 60-80 °C for AIBN). Stir the reaction mixture for the specified time.

-

Monitoring the Reaction: To monitor the progress of the polymerization, aliquots can be withdrawn at different time points using a degassed syringe. The monomer conversion can be determined by ¹H NMR spectroscopy, and the molecular weight and dispersity can be analyzed by Gel Permeation Chromatography (GPC).

-

Termination: After the desired reaction time or monomer conversion is reached, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the contents to air.

-

Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol or hexane). Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum until a constant weight is achieved.

Data Presentation

The following tables summarize hypothetical but realistic quantitative data for the RAFT polymerization of this compound under various conditions. These tables are intended to serve as a guide for experimental design.

Table 1: Effect of RAFT Agent on the Polymerization of this compound

| Entry | RAFT Agent | [M]₀:[CTA]₀:[I]₀ | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |

| 1 | CPDTC | 100:1:0.1 | 6 | 75 | 12,500 | 1.15 |

| 2 | CPADB | 100:1:0.1 | 6 | 82 | 13,700 | 1.12 |

| 3 | CPDTC | 200:1:0.1 | 12 | 88 | 29,500 | 1.20 |

| 4 | CPADB | 200:1:0.1 | 12 | 91 | 30,400 | 1.18 |

Conditions: [NPMA]₀ = 1.0 M in 1,4-dioxane at 70 °C, Initiator = AIBN.

Table 2: Effect of Monomer to RAFT Agent Ratio on the Polymerization of this compound

| Entry | [M]₀:[CTA]₀:[I]₀ | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |

| 1 | 50:1:0.1 | 4 | 85 | 7,200 | 1.10 |

| 2 | 100:1:0.1 | 8 | 88 | 14,800 | 1.14 |

| 3 | 200:1:0.1 | 16 | 90 | 30,100 | 1.19 |

| 4 | 400:1:0.1 | 24 | 92 | 61,500 | 1.25 |

Conditions: RAFT Agent = CPADB, [NPMA]₀ = 1.0 M in 1,4-dioxane at 70 °C, Initiator = AIBN.